Cas no 1261850-65-0 (4'-Bromo-3'-iodopropiophenone)

4'-Bromo-3'-iodopropiophenone 化学的及び物理的性質
名前と識別子
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- 4'-Bromo-3'-iodopropiophenone
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- インチ: 1S/C9H8BrIO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
- InChIKey: HSSLAGNSRROWQR-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=CC(=C1)C(CC)=O)Br
計算された属性
- せいみつぶんしりょう: 337.88033 g/mol
- どういたいしつりょう: 337.88033 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- ぶんしりょう: 338.97
- トポロジー分子極性表面積: 17.1
4'-Bromo-3'-iodopropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034374-250mg |
4'-Bromo-3'-iodopropiophenone |
1261850-65-0 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A013034374-500mg |
4'-Bromo-3'-iodopropiophenone |
1261850-65-0 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
Alichem | A013034374-1g |
4'-Bromo-3'-iodopropiophenone |
1261850-65-0 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
4'-Bromo-3'-iodopropiophenone 関連文献
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2. Book reviews
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
4'-Bromo-3'-iodopropiophenoneに関する追加情報
4'-Bromo-3'-iodopropiophenone (CAS No. 1261850-65-0): A Comprehensive Overview
The compound 4'-Bromo-3'-iodopropiophenone, identified by the CAS registry number CAS No. 1261850-65-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a propiophenone backbone substituted with bromine and iodine atoms at specific positions. The presence of these halogen substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the potential of 4'-Bromo-3'-iodopropiophenone in the development of advanced materials, particularly in the realm of optoelectronics and organic electronics. Researchers have demonstrated that the compound's electronic properties can be fine-tuned by adjusting the positions and types of halogen substituents, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. These findings underscore the importance of understanding the relationship between molecular structure and electronic behavior in halogenated aromatic compounds.
In terms of synthesis, 4'-Bromo-3'-iodopropiophenone is typically prepared through a multi-step process involving nucleophilic aromatic substitution and iodination reactions. The choice of reagents and reaction conditions plays a critical role in achieving high yields and ensuring the purity of the final product. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and minimizing environmental impact.
The physical properties of 4'-Bromo-3'-iodopropiophenone are also a subject of extensive research. Studies have shown that the compound exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. Additionally, its solubility in various solvents has been investigated, revealing that it is more soluble in polar solvents compared to non-polar ones. These properties are crucial for determining its suitability in different chemical processes and applications.
One of the most promising applications of 4'-Bromo-3'-iodopropiophenone lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to undergo further functionalization makes it an ideal building block for synthesizing complex drug molecules with specific biological activities. Recent research has explored its potential as a precursor for anti-cancer agents, where its halogen substituents can be exploited to enhance drug-target binding affinity.
In conclusion, 4'-Bromo-3'-iodopropiophenone (CAS No. 1261850-65-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methods and material science, positions it as a key player in the development of next-generation technologies. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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